molecular formula C9H19N3O2S B13428525 2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide

2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide

Cat. No.: B13428525
M. Wt: 233.33 g/mol
InChI Key: KRXDUCNEQDYAFI-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that contains a thiadiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a piperidine ring and a thiadiazine moiety. The reaction conditions often include the use of solvents such as ethylene glycol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-Methyl-1,2,6-thiadiazinane
  • 6-(piperidin-4-yl)-1,2,6-thiadiazinane
  • 1,1-dioxide derivatives of thiadiazinane

Uniqueness

What sets 2-Methyl-6-(piperidin-4-yl)-1,2,6-thiadiazinane 1,1-dioxide apart from similar compounds is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties.

Properties

Molecular Formula

C9H19N3O2S

Molecular Weight

233.33 g/mol

IUPAC Name

2-methyl-6-piperidin-4-yl-1,2,6-thiadiazinane 1,1-dioxide

InChI

InChI=1S/C9H19N3O2S/c1-11-7-2-8-12(15(11,13)14)9-3-5-10-6-4-9/h9-10H,2-8H2,1H3

InChI Key

KRXDUCNEQDYAFI-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(S1(=O)=O)C2CCNCC2

Origin of Product

United States

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